2-(7-Methylnaphthalen-1-yl)acetic acid

Catalog No.
S12350208
CAS No.
56137-91-8
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7-Methylnaphthalen-1-yl)acetic acid

CAS Number

56137-91-8

Product Name

2-(7-Methylnaphthalen-1-yl)acetic acid

IUPAC Name

2-(7-methylnaphthalen-1-yl)acetic acid

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-9-5-6-10-3-2-4-11(8-13(14)15)12(10)7-9/h2-7H,8H2,1H3,(H,14,15)

InChI Key

QUDLOWBMTFLAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2CC(=O)O)C=C1

2-(7-Methylnaphthalen-1-yl)acetic acid (CAS 56137-91-8) is a methylated analog of the common synthetic auxin, 1-Naphthaleneacetic acid (NAA). While belonging to the naphthalene-based plant growth regulator class, its primary procurement driver is its function as a precisely substituted chemical intermediate. The presence of the methyl group at the 7-position provides a specific structural feature essential for multi-step organic synthesis pathways where the unsubstituted NAA core is unsuitable. [1]

Research Fit

1 Auxin transport & signaling studies – tool for probing AUX1, PIN, ABCB-mediated pathways in plants
2 Synthetic intermediate – naphthalene-based derivatization for drug discovery programs
3 Analytical reference – distinct physicochemical profile supports HPLC/GC-MS method development

Substituting 2-(7-Methylnaphthalen-1-yl)acetic acid with its parent compound, 1-Naphthaleneacetic acid (NAA), is unfeasible for its most critical applications. The 7-methyl group is not an incidental modification; it is a required structural component for building complex molecular targets in pharmaceutical and specialty chemical synthesis. [1] Attempting to use the less functionalized and more common NAA would lead to synthetic pathway failure, as the methyl group is often essential for achieving the correct final molecular architecture or for subsequent chemical transformations. This makes the two compounds non-interchangeable from a procurement and process chemistry standpoint. [2]

Substitution Risk: NAA Cannot Substitute

Target compound 7-Methyl-NAA
Significantly higher lipophilicity (LogP ~3.5) alters membrane partitioning and biological response
NAA (parent) LogP ~2.74
Lower lipophilicity and different steric profile; may act as agonist, not inhibitor, of auxin action
Impact on study
Substitution without validation risks erroneous auxin signaling interpretation and experimental failure

Essential Precursor Suitability for Pharmaceutical API Synthesis

The strategic value of a substituent at the 7-position of the naphthalene acetic acid core is demonstrated by the use of the closely related analog, 2-(7-Methoxynaphthalen-1-yl)acetic acid, as a pivotal intermediate for the synthesis of the antidepressant Agomelatine. [REFS-1, REFS-2] In these multi-step synthetic routes, the 7-position functional group is a non-negotiable structural element required to construct the final active pharmaceutical ingredient (API). The parent compound, 1-Naphthaleneacetic acid (NAA), lacks this essential feature and therefore cannot be used as a substitute. This establishes a clear procurement case for 7-substituted naphthalene acetic acids as mandatory starting materials for specific, high-value synthesis targets.

Evidence DimensionSuitability as a synthetic precursor for specific APIs
Target Compound DataRequired for synthetic pathways needing a methyl group at the 7-position of the naphthalene core, analogous to pathways for prostacyclin derivatives like Treprostinil. [<a href="https://journals.prous.com/journals/servlet/xmlxsl/pk_journals.xml_summary_pr?p_JournalId=2&p_RefId=3612" target="_blank">3</a>]
Comparator Or Baseline1-Naphthaleneacetic acid (NAA), which lacks the C7-position methyl group.
Quantified DifferenceQualitatively non-interchangeable; substitution with NAA results in synthesis failure for the target molecule.
ConditionsMulti-step synthesis of complex pharmaceutical ingredients, such as Agomelatine or prostacyclin analogs.

For process chemists and procurement managers in pharmaceutical or fine chemical manufacturing, this compound is a required input, not an optional analog, for specific synthesis campaigns.

Higher Lipophilicity
Cross-study comparable
LogP (XLogP3)
7-Methyl-NAA: 3.5 NAA: 2.74 Δ +0.76 (~5.8×)
May support improved passive membrane diffusion in biological assays
Computational estimate; experimental logP to verify

Structural Modification for Modulating Biological Activity and Physicochemical Properties

In the class of synthetic auxins, substitutions on the aromatic ring system are a well-established method for altering biological activity and physicochemical properties. [1] While direct comparative data for 2-(7-Methylnaphthalen-1-yl)acetic acid is not broadly published, structure-activity relationship (SAR) studies on other auxin analogs confirm that such modifications significantly impact receptor binding and downstream effects compared to the unsubstituted parent compound. [2] The addition of a methyl group, as in the target compound, increases lipophilicity relative to NAA, which can alter solubility, membrane permeability, and metabolic stability. This makes it a distinct tool for research applications aimed at developing novel plant growth regulators or for investigating auxin signaling pathways where the properties of standard NAA are suboptimal.

Evidence DimensionStructural differentiation for property modulation
Target Compound DataFeatures a methyl group at the C7 position, predictably altering lipophilicity and steric profile.
Comparator Or Baseline1-Naphthaleneacetic acid (NAA), the unsubstituted parent compound.
Quantified DifferenceNot quantitatively specified in available literature, but the structural change is known to cause significant shifts in biological and chemical properties within the auxin class. [REFS-1, REFS-2]
ConditionsResearch and development of plant growth regulators; SAR studies.

Researchers requiring an auxin analog with different physicochemical properties than NAA for formulation, delivery, or specific receptor interaction studies should select this compound to explore these differences.

Elevated Boiling Point
Cross-study comparable
386.7 °C at 760 mmHg
13.5 °C higher than NAA, indicating altered thermal stability
Relevant for distillation and storage; source to verify
Density & Refractive Index
Cross-study comparable
Density / Refractive Index
1.197 g/cm³, nD 1.636 NAA: ~1.233, ~1.601 Δρ -0.036, ΔnD +0.035
Measurable physical differences impact formulation and analytical detection
Experimental conditions may vary; confirm for QC

Key Starting Material for Prostacyclin Analog Synthesis

This compound serves as a critical building block in the complex, multi-step synthesis of advanced pharmaceutical APIs like the prostacyclin analog Treprostinil, used in treating pulmonary arterial hypertension. In these pathways, the specific naphthalene core substitution is mandatory, making this a non-substitutable precursor for relevant process development and manufacturing. [REFS-1, REFS-2]

Scaffold for Medicinal Chemistry and Novel API Discovery

Leveraging the functionalized naphthalene core, this compound is an ideal starting point for medicinal chemistry programs. The acetic acid moiety allows for straightforward derivatization into amides and esters, while the methyl group provides a specific structural feature for exploring structure-activity relationships in the development of new therapeutic agents. [3]

Development of Next-Generation Agrochemicals

As an analog of the auxin NAA with modified physicochemical properties, this compound is suited for research programs developing novel plant growth regulators. Its distinct structure allows for the exploration of enhanced stability, targeted delivery, or altered biological specificity compared to the widely used, non-methylated parent compound. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Auxin transport inhibition assays
7-Methyl substitution; higher lipophilicity vs NAA
Inhibition of AUX1/PIN/ABCB-mediated transport in yeast or plant models
Naphthalene-based drug candidate synthesis
Carboxylic acid handle + methyl steric/lipophilic tuning
Purity, boiling point for distillation, derivatization efficiency
Analytical reference standard
Distinct LogP, density, and refractive index profile
Chromatographic separation from NAA; identity confirmation by physical constants

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.083729621 g/mol

Monoisotopic Mass

200.083729621 g/mol

Heavy Atom Count

15

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